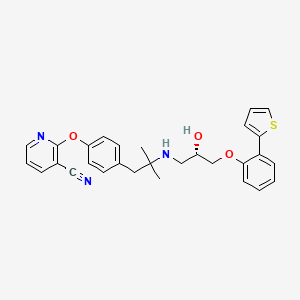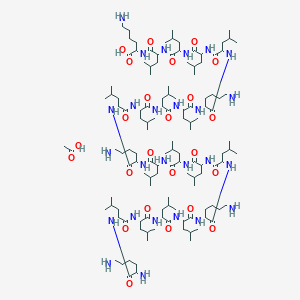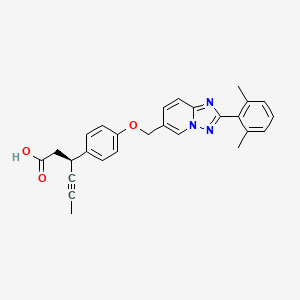
LY3104607
Overview
Description
LY3104607 is a potent and selective agonist of G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1. This compound has been developed to support once-daily oral treatment for patients with type 2 diabetes mellitus. This compound demonstrates optimized pharmacokinetic properties, making it a promising candidate for glucose-lowering therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LY3104607 involves the incorporation of fused heterocycles into spiropiperidine and tetrahydroquinoline acid derivatives. The structural modifications are driven by the hypothesis of moving away from a zwitterion-like structure and mitigating N-dealkylation and O-dealkylation issues. This led to the development of triazolopyridine acid derivatives with unique pharmacology and superior pharmacokinetic properties .
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the available literature. the synthesis typically involves standard organic synthesis techniques, including oxidative cyclization and catalytic oxidation, to construct the triazolopyridine skeleton .
Chemical Reactions Analysis
Types of Reactions
LY3104607 undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Reduction: Not specifically mentioned in the literature.
Substitution: Formation of triazolopyridine derivatives through substitution reactions involving 2-aminopyridines and nitriles.
Common Reagents and Conditions
Oxidizers: Sodium hypochlorite, lead tetraacetate, manganese dioxide, PIFA (phenyliodine bis(trifluoroacetate)), and iodine/potassium iodide.
Catalysts: Copper bromide/1,10-phenanthroline system for catalytic oxidation by air oxygen.
Major Products
The major products formed from these reactions are triazolopyridine acid derivatives, which exhibit unique pharmacological properties and superior pharmacokinetic profiles .
Scientific Research Applications
LY3104607 has several scientific research applications, including:
Chemistry: Used as a model compound for studying GPR40 agonists and their pharmacokinetic properties.
Biology: Demonstrates functional potency and glucose-dependent insulin secretion in primary islets from rats.
Medicine: Potential glucose-lowering drug candidate for the treatment of type 2 diabetes mellitus.
Industry: Potential application in the development of oral diabetes medications.
Mechanism of Action
LY3104607 exerts its effects by acting as a selective agonist of G protein-coupled receptor 40 (GPR40). This receptor is involved in the regulation of glucose-dependent insulin secretion. By activating GPR40, this compound enhances insulin secretion in response to elevated glucose levels, thereby helping to lower blood glucose levels in patients with type 2 diabetes mellitus .
Comparison with Similar Compounds
Similar Compounds
GLPG0634 (filgotinib): A highly effective inhibitor of type I and II Janus kinases.
CEP33779: Another inhibitor of Janus kinases.
Other GPR40 agonists: Various other compounds developed as GPR40 agonists for diabetes treatment.
Uniqueness of LY3104607
This compound stands out due to its optimized pharmacokinetic properties, including low clearance, volume of distribution, and high oral bioavailability. These properties support its potential as a once-daily oral treatment for type 2 diabetes mellitus. Additionally, this compound demonstrates superior glucose-dependent insulin secretion and durable glucose-lowering effects compared to other similar compounds .
Properties
IUPAC Name |
(3S)-3-[4-[[2-(2,6-dimethylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]methoxy]phenyl]hex-4-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O3/c1-4-6-22(15-25(31)32)21-10-12-23(13-11-21)33-17-20-9-14-24-28-27(29-30(24)16-20)26-18(2)7-5-8-19(26)3/h5,7-14,16,22H,15,17H2,1-3H3,(H,31,32)/t22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIWCHYTKOPHPS-QFIPXVFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C(=NC(=N3)C4=C(C=CC=C4C)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)O)C1=CC=C(C=C1)OCC2=CN3C(=NC(=N3)C4=C(C=CC=C4C)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795232-22-2 | |
| Record name | LY-3104607 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1795232222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY-3104607 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OH4RUC1V4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


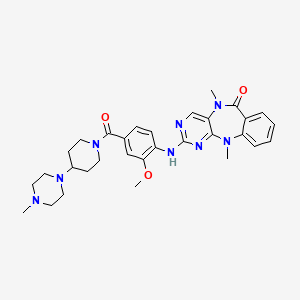
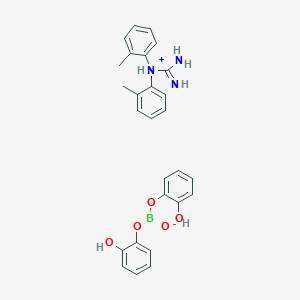
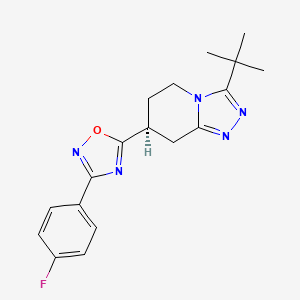
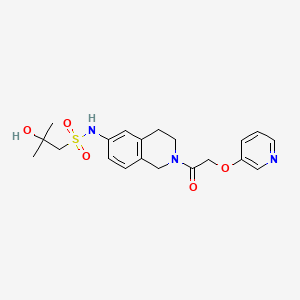
![N-(6-fluoro-1-oxo-8aH-isoquinolin-7-yl)-5-[(3R)-3-hydroxypyrrolidin-1-yl]thiophene-2-sulfonamide](/img/structure/B608659.png)

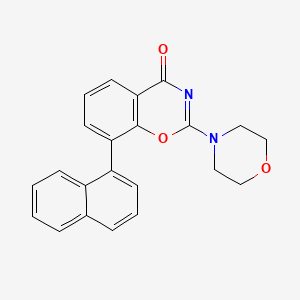
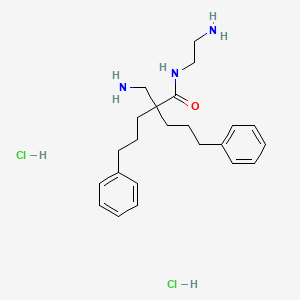
![4-[(3,3-Dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-[3-[(phosphonooxy)methyl]-2(3H)-thiazolylidene]benzamide](/img/structure/B608669.png)

